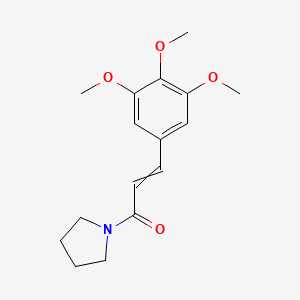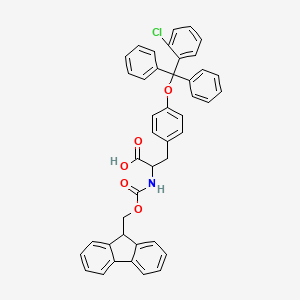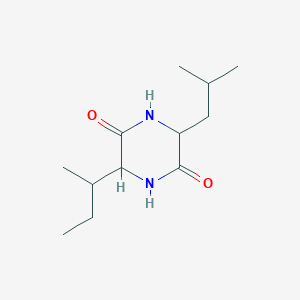
Ethyl b-D-thioxylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl b-D-thioxylopyranoside is a significant compound in the field of biomedicine, known for its role as a molecular probe in studying biological mechanisms. It is a monosaccharide derivative with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl b-D-thioxylopyranoside can be synthesized through various synthetic routes. One common method involves the reaction of ethyl alcohol with thioxylopyranoside under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves large-scale synthesis in cleanroom environments with stringent quality control measures to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Ethyl b-D-thioxylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
科学的研究の応用
Ethyl b-D-thioxylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed as a molecular probe to study biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Ethyl b-D-thioxylopyranoside involves its interaction with specific molecular targets and pathways. It acts as a molecular probe, binding to certain proteins or enzymes and altering their activity. This interaction can help elucidate the underlying mechanisms of various biological processes.
類似化合物との比較
Ethyl b-D-thioxylopyranoside can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Propyl b-D-thioxylopyranoside: Similar structure but with a propyl group instead of an ethyl group.
Butyl b-D-thioxylopyranoside: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the varying alkyl groups attached to the thioxylopyranoside moiety.
特性
分子式 |
C7H14O4S |
|---|---|
分子量 |
194.25 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-ethylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O4S/c1-2-12-7-6(10)5(9)4(8)3-11-7/h4-10H,2-3H2,1H3/t4-,5+,6-,7+/m1/s1 |
InChIキー |
INHTVDLGULFITI-UCROKIRRSA-N |
異性体SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
正規SMILES |
CCSC1C(C(C(CO1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-](/img/structure/B15145717.png)
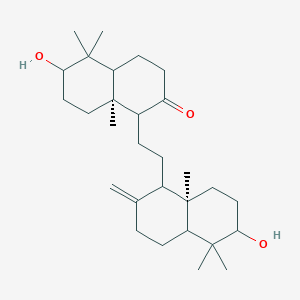
![[2-(2,6-Dichlorophenyl)ethyl]hydrazine](/img/structure/B15145722.png)
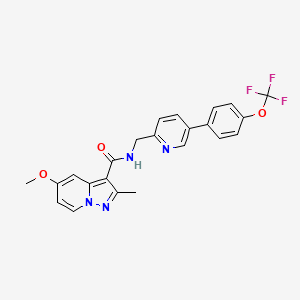
![5-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid; dicha](/img/structure/B15145730.png)
![4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15145732.png)
![5-[(4-Ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15145738.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

